molecular formula C9H8O4 B147016 Homophthalic acid CAS No. 89-51-0

Homophthalic acid

Cat. No.: B147016
CAS No.: 89-51-0
M. Wt: 180.16 g/mol
InChI Key: ZHQLTKAVLJKSKR-UHFFFAOYSA-N
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Mechanism of Action

. . However, the specific primary targets of homophthalic acid are not well-documented in the literature.

Mode of Action

It is known that the compound can be prepared by the willgerodt reaction from 2-acetyl benzoic acid . In a three-component reaction involving this compound, amines, and aldehydes, the reaction proceeds satisfactorily with the simultaneous azeotropic removal of water .

Biochemical Pathways

It is known that phthalic acid, a related compound, plays a role in various biochemical pathways, including the tricarboxylic acid (tca) cycle, linoleic acid metabolism, and amino acid biosynthesis

Pharmacokinetics

It is known that the compound is a colorless solid with a melting point of 181°c . This could potentially impact its bioavailability, as compounds with high melting points are often less soluble, which can affect absorption and distribution.

Result of Action

It is known that the compound is used in the preparation of the nsaid tesicam , suggesting it may have anti-inflammatory effects

Action Environment

It is known that the compound is a colorless solid and stable under standard conditions This suggests that it may be relatively stable under a variety of environmental conditions

Chemical Reactions Analysis

Types of Reactions: Homophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Homophthalic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Homophthalic acid is unique due to its dicarboxylic structure and its ability to form a wide range of derivatives. Similar compounds include:

This compound stands out due to its versatility in forming various derivatives and its applications in both scientific research and industrial processes.

Properties

IUPAC Name

2-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQLTKAVLJKSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058990
Record name Benzeneacetic acid, 2-carboxy-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89-51-0
Record name Homophthalic acid
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Record name Homophthalic acid
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Record name Homophthalic acid
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Record name Benzeneacetic acid, 2-carboxy-
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Record name Benzeneacetic acid, 2-carboxy-
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Record name (2-carboxyphenyl)acetic acid
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Record name Homophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of homophthalic acid?

A1: The molecular formula of this compound is C9H8O4, and its molecular weight is 180.16 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

    Q3: Has the crystal structure of this compound been determined?

    A3: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] It exists as a triclinic crystal with two molecules in a unit cell. [] The crystal structure reveals the formation of an extended hydrogen bond network through the carboxylic acid groups. []

    Q4: What are some common methods for synthesizing this compound?

    A4: Several methods exist for synthesizing this compound and its derivatives. Some of the key approaches include:

    • Oxidation of Indene: Indene can be oxidized to this compound using various oxidizing agents. []
    • From Orsellinic Acid Dimethylether: Orsellinic acid dimethylether can be transformed into 3,5-dimethoxy this compound via a multi-step process involving treatment with lithium diisopropylamide and dimethyl carbonate. []
    • From 2-Bromogallic Acid Trimethyl Ether: This method involves a modified synthetic route to yield 4,5,6-trimethoxythis compound. []

    Q5: How does this compound react with acetic anhydride?

    A5: The reaction of this compound with acetic anhydride in the presence of a base results in the formation of various products, including:* o-carboxyphenylacetone []* 3-methyl-4-carboxyisocoumarin []* 4-acetyl-3-methylisocoumarin []* 8-acetyl-7-methylnaphtho[1,2-c]isocoumarin []

    Q6: Can this compound be used to synthesize isocoumarins?

    A6: Yes, this compound is a valuable precursor for synthesizing isocoumarin derivatives.

    • Condensation with Acid Chlorides: this compound can be condensed with various acyl and aroyl chlorides to afford the corresponding 3-alkyl or 3-arylisocoumarins. [, , ]
    • Reaction with Malonic Acid Derivatives: this compound can react with malonic acid derivatives, such as ethyl methylmalonyl chloride, in the presence of triethylamine to yield protected NM-3 intermediate (an isocoumarin derivative). []

    Q7: What is the role of homophthalic anhydride in organic synthesis?

    A7: Homophthalic anhydride, the dehydrated form of this compound, is a highly reactive compound often used in the synthesis of heterocyclic compounds.

    • Castagnoli-Cushman Reaction: Homophthalic anhydrides, particularly aryl-substituted derivatives, readily undergo the Castagnoli-Cushman reaction with imines to yield 4-aryl-substituted tetrahydroisoquinolonic acids. [, ]

    Q8: What are the potential applications of this compound and its derivatives?

    A8: this compound and its derivatives, particularly isocoumarin and dihydroisocoumarin analogs, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.

    • Anticancer Activity: Some synthesized isocoumarin derivatives display promising antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents. [, ]
    • Antibacterial Activity: Various synthesized isocoumarin and dihydroisocoumarin derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, , , ]
    • Antifungal Activity: Several isocoumarin derivatives demonstrate antifungal activity against various fungal strains. []
    • Herbicidal and Fungicidal Activity: Some 3-(dichlorophenyl)isocoumarins and their dihydroisocoumarin counterparts exhibit potent plant and plant fungus growth inhibitory activities, suggesting their potential as herbicides and fungicides. []
    • Plant Growth Regulatory Activity: Certain isocoumarin derivatives, particularly 4-carboxyisocoumarins, display plant growth regulatory properties. For instance, 7-chloro-4-carboxyisocoumarin has been shown to inhibit adventitious root formation while promoting primary root elongation in rice, suggesting gibberellin-like activity. []

    Q9: Can this compound act as a ligand in metal complexes?

    A9: Yes, this compound, often deprotonated as homophthalate, can serve as a bridging ligand in the formation of metal-organic frameworks and coordination polymers.

    • Copper(II) Complexes: Homophthalate, along with azide and pyridine ligands, forms one-dimensional copper(II) coordination polymers exhibiting antiferromagnetic behavior. []
    • Cobalt(II) Complexes: Homophthalate, in conjunction with 2,5-bis(4′-pyridyl)-1,3,4-oxadiazole ligands, forms three-dimensional cobalt(II) coordination polymers with weak antiferromagnetic interactions. []
    • Cadmium(II) Complexes: Homophthalate, along with 4,4'-bis(2-methylimidazol-1-yl)biphenyl ligands, forms two-dimensional cadmium(II) coordination polymers with interesting photocatalytic and luminescence properties. []
    • Lanthanide Complexes: Homophthalate acts as a linker in both one-dimensional and two-dimensional lanthanide coordination polymers, exhibiting luminescence and magnetocaloric effects. []

    Q10: Do metal complexes of this compound exhibit catalytic activity?

    A10: Yes, certain metal complexes incorporating homophthalate ligands have demonstrated catalytic activity in various reactions.

    • Alkane Oxidation: Tricopper(II) complexes containing homophthalate ligands, prepared using aminoalcohol biobuffers, efficiently catalyze the mild oxidation of cyclic and linear alkanes to the corresponding alcohols and ketones using hydrogen peroxide. []

    Q11: Have computational methods been applied to study this compound and its derivatives?

    A11: Yes, computational chemistry approaches, including density functional theory (DFT) calculations, have been employed to study this compound and its derivatives.

    • Intermolecular Interactions: DFT calculations helped confirm the formation of intermolecular hydrogen bonds between this compound and 4-n-alkyloxybenzoic acid, contributing to the observed thermochromic behavior in their hydrogen bond liquid crystal mixtures. []

    Q12: Are there any SAR studies on this compound derivatives and their biological activities?

    A12: Yes, research on this compound derivatives, particularly isocoumarins and dihydroisocoumarins, has explored the impact of structural modifications on their biological activities.

    • Structure-Activity Relationship: Research on substituted isocoumarins and dihydroisocoumarins has investigated the influence of different substituents on their biological activities, including antifungal, antibacterial, herbicidal, and plant growth regulatory effects. These studies aim to identify structural features essential for specific activities and optimize the design of novel bioactive compounds. [, , , , ]

    Q13: Is there information available regarding the environmental impact and degradation of this compound?

    A13: While the provided research focuses primarily on the synthesis, characterization, and biological activities of this compound and its derivatives, some studies shed light on its environmental fate.

    • Microbial Degradation: Research has identified microorganisms, specifically bacteria belonging to the Pseudomonas genus, capable of utilizing this compound as a sole carbon source for growth. [, ] These bacteria degrade homophthalate through metabolic pathways involving intermediates like phenylacetate and p-hydroxyphenylacetate. [, ] This information suggests the potential for biodegradation of this compound in the environment.

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